molecular formula C18H23N5O2 B2943817 (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(6-isopropoxypyridin-3-yl)methanone CAS No. 2034293-86-0

(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(6-isopropoxypyridin-3-yl)methanone

Cat. No.: B2943817
CAS No.: 2034293-86-0
M. Wt: 341.415
InChI Key: JLCJCVORULOEOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(6-isopropoxypyridin-3-yl)methanone" is a heterocyclic molecule featuring a pyrrolidine core substituted with a 4-cyclopropyl-1,2,3-triazole moiety and a 6-isopropoxypyridin-3-yl methanone group. Its structure combines a triazole ring (known for metabolic stability and bioactivity) with a pyridine derivative (often associated with pharmacological properties). The isopropoxy group on the pyridine likely enhances lipophilicity, influencing membrane permeability and pharmacokinetics.

Properties

IUPAC Name

[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-(6-propan-2-yloxypyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-12(2)25-17-6-5-14(9-19-17)18(24)22-8-7-15(10-22)23-11-16(20-21-23)13-3-4-13/h5-6,9,11-13,15H,3-4,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLCJCVORULOEOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=C(C=C1)C(=O)N2CCC(C2)N3C=C(N=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(6-isopropoxypyridin-3-yl)methanone is a novel synthetic derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C15H20N4OC_{15}H_{20}N_{4}O, and it features a complex structure comprising a triazole ring, a pyrrolidine moiety, and an isopropoxy-substituted pyridine. The presence of these functional groups suggests potential interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with triazole rings often exhibit inhibitory effects on enzymes, particularly those involved in metabolic pathways. For instance, similar triazole derivatives have been shown to inhibit monoacylglycerol lipase (MAGL), which plays a crucial role in the endocannabinoid system .
  • Anticancer Properties : Research indicates that derivatives containing triazole and pyridine structures have demonstrated anticancer activity against various cancer cell lines. For example, compounds with similar structural features have shown IC50 values indicating moderate to high efficacy against breast cancer (MDA-MB231) and pancreatic cancer (Mia-PaCa2) cell lines .

Biological Activity Data

The following table summarizes the biological activity data related to the compound:

Activity Type Target Cell Line IC50 Value (µg/mL) Reference
Anticancer ActivityHCT11664.3
Anticancer ActivityMia-PaCa268.4
Enzyme InhibitionMAGL0.4 nM

Case Studies

  • Triazole Derivatives in Cancer Treatment : A study synthesized a series of triazole derivatives and evaluated their anticancer activities against multiple cell lines. Among these, certain derivatives exhibited significant cytotoxic effects, suggesting that the incorporation of triazole moieties enhances the anticancer potential of pyridine-based compounds .
  • MAGL Inhibitors : Research on MAGL inhibitors has shown that compounds with similar structural frameworks can significantly increase brain levels of endocannabinoids, leading to potential applications in pain management and neuroprotection .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related molecules from the literature:

Compound Name Molecular Formula Molecular Weight Key Substituents Bioactivity/Notes Reference
(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(6-isopropoxypyridin-3-yl)methanone (Target Compound) C₁₉H₂₂N₄O₂ 338.41 6-isopropoxypyridine, cyclopropyl triazole Hypothesized antimicrobial/anticancer activity based on structural analogs -
(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(furan-3-yl)methanone C₁₄H₁₆N₄O₂ 272.30 Furan-3-yl, cyclopropyl triazole No reported bioactivity; furan may reduce lipophilicity vs. pyridine
(4-Phenylazo-3,5-dimethylpyrazol-1-yl)[2-methyl-6-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)pyridin-3-yl]methanone C₂₈H₂₃N₇O₃ 529.54 3-Nitrophenyl, phenylazo Structural data only; nitro group may confer redox activity
Bis[2-amino-6-(aryl)nicotinonitrile] derivatives Varies ~400–500 Nicotinonitrile, pyrazole Antimicrobial activity (e.g., against S. aureus and E. coli)
Thieno[2,3-b]thiophene-pyrazole hybrids C₂₈H₂₂N₆O₂S₂ 538.64 Thienothiophene, pyrazole Spectral characterization; potential enzyme inhibition due to sulfur moieties

Substituent Effects on Bioactivity

  • Triazole vs. Pyrazole/Thiophene Cores: The cyclopropyl-triazole in the target compound may enhance metabolic stability compared to pyrazole or thiophene analogs (e.g., ’s sulfur-containing derivatives).
  • Aromatic Group Influence : The 6-isopropoxypyridine in the target compound likely increases lipophilicity compared to furan () or unsubstituted pyridines, which could enhance blood-brain barrier penetration or tissue distribution .

Hypothesized Pharmacological Profiles

  • Antimicrobial Potential: ’s nicotinonitrile derivatives show antimicrobial activity, suggesting that the target compound’s pyridine-triazole scaffold may similarly disrupt bacterial cell walls or enzymes .
  • Anticancer Activity : Ferroptosis-inducing compounds () often feature electrophilic groups; the target compound’s isopropoxy-pyridine could modulate redox pathways, though this requires validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.